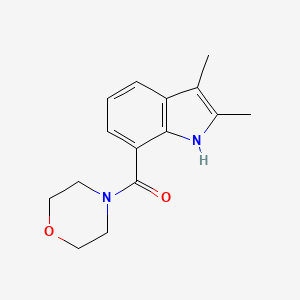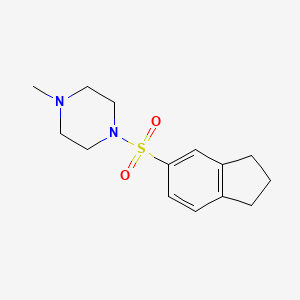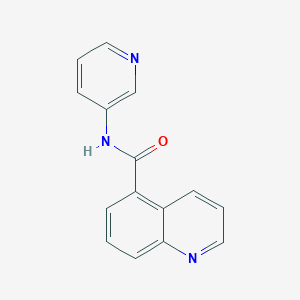
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone, also known as JNJ-10198409, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits both isoforms of GSK-3, but it has a higher affinity for GSK-3β. By inhibiting GSK-3, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone affects various downstream signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. These pathways are involved in cell proliferation, differentiation, and apoptosis, and their dysregulation is associated with various diseases, including cancer.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits cell proliferation and induces cell death through apoptosis. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to have neuroprotective effects in models of Alzheimer's disease and bipolar disorder. It also improves glucose metabolism in models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential use in cancer treatment, which provides a strong rationale for further research. However, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has off-target effects on other kinases, which can complicate its mechanism of action.
Orientations Futures
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has several potential future directions for research. One direction is to further investigate its mechanism of action and downstream signaling pathways. This can provide insights into the cellular processes that are affected by (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone and can help identify potential biomarkers for patient selection and monitoring. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its off-target effects. Finally, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone can be tested in preclinical and clinical studies for its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Méthodes De Synthèse
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone involves a series of chemical reactions. The starting material is 2,3-dimethylindole, which is reacted with chloroacetyl chloride in the presence of triethylamine to form the corresponding N-chloroacetyl-2,3-dimethylindole. This intermediate is then reacted with morpholine in the presence of potassium carbonate to form the N-(morpholin-4-ylmethyl)-2,3-dimethylindole. Finally, this compound is reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone.
Applications De Recherche Scientifique
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In addition, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-11(2)16-14-12(10)4-3-5-13(14)15(18)17-6-8-19-9-7-17/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJDPOIPZLFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)



![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)

